L-Alanine-2-13C

Descripción general

Descripción

L-Alanine-2-13C is a variant of the amino acid L-Alanine where the second carbon atom is replaced by Carbon-13, a stable isotope of carbon . It is a non-essential amino acid involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Synthesis Analysis

The synthesis of L-Alanine-2-13C involves transamination from pyruvate . The position-specific 13C/12C isotope ratios can provide an “isotopic fingerprint” that can give insight into the origin or synthesis pathway that formed an amino acid .Molecular Structure Analysis

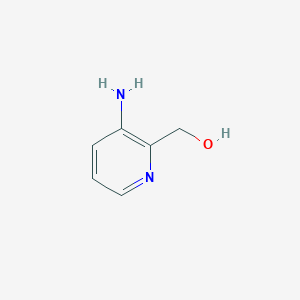

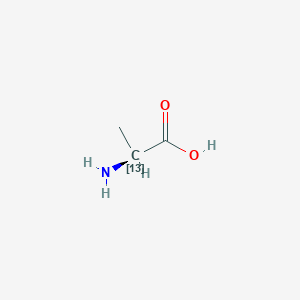

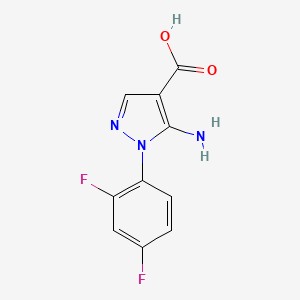

The molecular structure of L-Alanine-2-13C is represented by the linear formula CH3 13CH(NH2)CO2H . The molecular weight is 90.09 .Chemical Reactions Analysis

L-Alanine-2-13C is involved in various metabolic processes. It is produced from pyruvate by transamination . It is also involved in the Alanine-Glucose cycle, a major energy production process during prolonged exercise .Physical And Chemical Properties Analysis

L-Alanine-2-13C is a solid substance with a molecular weight of 90.09 . It should be stored at room temperature away from light and moisture .Aplicaciones Científicas De Investigación

Metabolomics

L-Alanine-2-13C is used in metabolomics, a field that studies the chemical processes involving metabolites . The isotopic labeling with 13C allows for the differentiation of biological signals from artifacts and yields the exact number of carbons, significantly reducing possible molecular formulae .

Proteomics

In proteomics, the study of the structure and function of proteins, L-Alanine-2-13C is used . The 13C label can help in the identification and quantification of proteins in complex biological samples .

Biomolecular NMR

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is another field where L-Alanine-2-13C finds application . The 13C label enhances the sensitivity of NMR experiments, allowing for detailed structural and dynamic studies of biomolecules .

Compound Identification

L-Alanine-2-13C is used in compound identification, particularly in nuclear magnetic resonance (NMR) investigations . The 13C label can help overcome resonance overlap that often hinders unambiguous database matching or de novo compound identification .

Isotopic Ratio Outlier Analysis (IROA)

IROA is a technique that utilizes samples isotopically labeled with 5% (test) and 95% (control) 13C . L-Alanine-2-13C can be used in this technique to create characteristic isotopic patterns .

Metabolism Studies

L-Alanine-2-13C is used in studies of metabolism . The 13C label allows researchers to trace the metabolic pathways of alanine in biological systems .

Natural Products Chemistry

In the field of natural products chemistry, L-Alanine-2-13C can be used to improve compound identification . The 13C label provides extensive information about the carbon framework of compounds in the mixture .

Structural Biology

In structural biology, L-Alanine-2-13C can be used to probe the structure, dynamics, and binding of biological macromolecules . The 13C label enhances the sensitivity and resolution of NMR experiments, enabling detailed studies of biomolecular structures .

Mecanismo De Acción

Target of Action

L-Alanine-2-13C is a variant of the non-essential amino acid L-Alanine, labeled with the stable isotope Carbon-13 . The primary targets of L-Alanine-2-13C are the same as those of L-Alanine, which plays a crucial role in various metabolic processes. It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Mode of Action

L-Alanine-2-13C interacts with its targets in the same way as L-Alanine does. It participates in the transamination process, where it accepts or donates an amino group. This process is crucial for the production and breakdown of amino acids and the production of energy .

Biochemical Pathways

L-Alanine-2-13C is involved in several biochemical pathways. It plays a significant role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It also participates in the process of gluconeogenesis, where it helps to produce glucose from non-carbohydrate sources . Furthermore, it is involved in the metabolism of sugars and acids .

Pharmacokinetics

L-Alanine is readily absorbed and distributed throughout the body, metabolized in various tissues, and excreted in the urine .

Result of Action

The action of L-Alanine-2-13C results in various molecular and cellular effects. It contributes to energy production in muscle tissue, the brain, and the central nervous system. It also enhances immunity and is involved in sugar and acid metabolism .

Action Environment

The action, efficacy, and stability of L-Alanine-2-13C can be influenced by various environmental factors. These factors could include the presence of other metabolites, pH levels, temperature, and the presence of specific enzymes. Specific studies on the environmental influences on l-alanine-2-13c are currently lacking .

Safety and Hazards

L-Alanine-2-13C may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if absorbed through the skin or if swallowed .

Relevant Papers Several papers have been published on L-Alanine-2-13C, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the ongoing research on L-Alanine-2-13C.

Propiedades

IUPAC Name |

(2S)-2-amino(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-JACJRKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583881 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-2-13C | |

CAS RN |

62656-85-3 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)